molecular formula C6H19N2O8PS B13817244 5-Thio-D-glucose-6-phosphate diammonium salt

5-Thio-D-glucose-6-phosphate diammonium salt

Cat. No.: B13817244
M. Wt: 310.27 g/mol
InChI Key: OLHBBEUSLQHTEZ-DUMCKRSRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thio-D-glucose-6-phosphate diammonium salt involves the thiolation of glucose-6-phosphate. The reaction typically requires the use of thiolating agents such as hydrogen sulfide or thiourea under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

5-Thio-D-glucose-6-phosphate diammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Thio-D-glucose-6-phosphate diammonium salt is widely used in scientific research due to its unique properties:

Mechanism of Action

The primary mechanism of action of 5-Thio-D-glucose-6-phosphate diammonium salt is its ability to competitively inhibit myo-inositol-1-phosphate synthetase. This enzyme is involved in the synthesis of myo-inositol, a crucial component of cell membranes and signaling pathways. By inhibiting this enzyme, the compound affects various cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thio-D-glucose-6-phosphate diammonium salt is unique due to its specific substitution at the fifth position with a sulfur atom, which imparts distinct chemical and biological properties. Its ability to inhibit myo-inositol-1-phosphate synthetase sets it apart from other glucose derivatives and makes it valuable in biochemical research .

Properties

Molecular Formula

C6H19N2O8PS

Molecular Weight

310.27 g/mol

IUPAC Name

azane;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxythian-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O8PS.2H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5-,6?;;/m1../s1

InChI Key

OLHBBEUSLQHTEZ-DUMCKRSRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)O)O)O)OP(=O)(O)O.N.N

Canonical SMILES

C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N.N

Origin of Product

United States

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